Didox Didox Didox is a ribonucleotide reductase inhibitor with activity against retroviruses. Didox inhibits retrovirus replication by depleting the deoxynucleotides obligatory for synthesis of the proviral DNA intermediate of retrovirus replication.
Didox has been used in trials studying the supportive care of Gastric Cancer.
Brand Name: Vulcanchem
CAS No.: 69839-83-4
VCID: VC0526002
InChI: InChI=1S/C7H7NO4/c9-5-2-1-4(3-6(5)10)7(11)8-12/h1-3,9-10,12H,(H,8,11)
SMILES: C1=CC(=C(C=C1C(=O)NO)O)O
Molecular Formula: C7H7NO4
Molecular Weight: 169.13 g/mol

Didox

CAS No.: 69839-83-4

Inhibitors

VCID: VC0526002

Molecular Formula: C7H7NO4

Molecular Weight: 169.13 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Didox - 69839-83-4

CAS No. 69839-83-4
Product Name Didox
Molecular Formula C7H7NO4
Molecular Weight 169.13 g/mol
IUPAC Name N,3,4-trihydroxybenzamide
Standard InChI InChI=1S/C7H7NO4/c9-5-2-1-4(3-6(5)10)7(11)8-12/h1-3,9-10,12H,(H,8,11)
Standard InChIKey QJMCKEPOKRERLN-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)NO)O)O
Canonical SMILES C1=CC(=C(C=C1C(=O)NO)O)O
Appearance Solid powder
Description Didox is a ribonucleotide reductase inhibitor with activity against retroviruses. Didox inhibits retrovirus replication by depleting the deoxynucleotides obligatory for synthesis of the proviral DNA intermediate of retrovirus replication.
Didox has been used in trials studying the supportive care of Gastric Cancer.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 3,4-dihydroxybenzohydroxamic acid
didox
N,3,4-trihydroxybenzamide
NSC 324360
NSC-324360
VF 147
Reference 1: Jin TY, Li SQ, Jin CR, Shan H, Wang RM, Zhou MX, Li AL, Li LY, Hu SY, Shen T, Xiang L. Catecholic Isoquinolines from Portulaca oleracea and Their Anti-inflammatory and β(2)-Adrenergic Receptor Agonist Activity. J Nat Prod. 2018 Apr 27;81(4):768-777. doi: 10.1021/acs.jnatprod.7b00762. Epub 2018 Mar 8. PubMed PMID: 29517238.
2: McLeod JJA, Caslin HL, Spence AJ, Kolawole EM, Qayum AA, Paranjape A, Taruselli M, Haque TT, Kiwanuka KN, Elford HL, Ryan JJ. Didox (3,4-dihydroxybenzohydroxamic acid) suppresses IgE-mediated mast cell activation through attenuation of NFκB and AP-1 transcription. Cell Immunol. 2017 Dec;322:41-48. doi: 10.1016/j.cellimm.2017.09.008. Epub 2017 Sep 21. PubMed PMID: 28964543; PubMed Central PMCID: PMC5733711.
3: Caslin HL, McLeod JJA, Spence AJ, Qayum AA, Kolawole EM, Taruselli MT, Paranjape A, Elford HL, Ryan JJ. Didox (3,4-dihydroxybenzohydroxamic acid) suppresses IL-33-induced cytokine production in primary mouse mast cells. Cell Immunol. 2017 Sep;319:10-16. doi: 10.1016/j.cellimm.2017.04.013. Epub 2017 Jul 11. PubMed PMID: 28750923; PubMed Central PMCID: PMC5593780.
4: Mannargudi MB, Deb S. Clinical pharmacology and clinical trials of ribonucleotide reductase inhibitors: is it a viable cancer therapy? J Cancer Res Clin Oncol. 2017 Aug;143(8):1499-1529. doi: 10.1007/s00432-017-2457-8. Epub 2017 Jun 17. Review. PubMed PMID: 28624910.
5: Benusa SD, George NM, Sword BA, DeVries GH, Dupree JL. Acute neuroinflammation induces AIS structural plasticity in a NOX2-dependent manner. J Neuroinflammation. 2017 Jun 8;14(1):116. doi: 10.1186/s12974-017-0889-3. PubMed PMID: 28595650; PubMed Central PMCID: PMC5465457.
6: Smirnova NA, Kaidery NA, Hushpulian DM, Rakhman II, Poloznikov AA, Tishkov VI, Karuppagounder SS, Gaisina IN, Pekcec A, Leyen KV, Kazakov SV, Yang L, Thomas B, Ratan RR, Gazaryan IG. Bioactive Flavonoids and Catechols as Hif1 and Nrf2 Protein Stabilizers - Implications for Parkinson's Disease. Aging Dis. 2016 Dec 1;7(6):745-762. doi: 10.14336/AD.2016.0505. eCollection 2016 Dec. PubMed PMID: 28053825; PubMed Central PMCID: PMC5201116.
7: Khaleel SA, Al-Abd AM, Ali AA, Abdel-Naim AB. Didox and resveratrol sensitize colorectal cancer cells to doxorubicin via activating apoptosis and ameliorating P-glycoprotein activity. Sci Rep. 2016 Nov 14;6:36855. doi: 10.1038/srep36855. PubMed PMID: 27841296; PubMed Central PMCID: PMC5107943.
8: Frank NE, Cusack BJ, Talley TT, Walsh GM, Olson RD. Comparative effects of doxorubicin and a doxorubicin analog, 13-deoxy, 5-iminodoxorubicin (GPX-150), on human topoisomerase IIβ activity and cardiac function in a chronic rabbit model. Invest New Drugs. 2016 Dec;34(6):693-700. Epub 2016 Aug 31. PubMed PMID: 27581956.
9: Clark KC, Josephson A, Benusa SD, Hartley RK, Baer M, Thummala S, Joslyn M, Sword BA, Elford H, Oh U, Dilsizoglu-Senol A, Lubetzki C, Davenne M, DeVries GH, Dupree JL. Compromised axon initial segment integrity in EAE is preceded by microglial reactivity and contact. Glia. 2016 Jul;64(7):1190-209. doi: 10.1002/glia.22991. Epub 2016 Apr 21. PubMed PMID: 27100937.
10: Shah KN, Wilson EA, Malla R, Elford HL, Faridi JS. Targeting Ribonucleotide Reductase M2 and NF-κB Activation with Didox to Circumvent Tamoxifen Resistance in Breast Cancer. Mol Cancer Ther. 2015 Nov;14(11):2411-21. doi: 10.1158/1535-7163.MCT-14-0689. Epub 2015 Sep 2. PubMed PMID: 26333382.
11: Abdel-Latif GA, Al-Abd AM, Tadros MG, Al-Abbasi FA, Khalifa AE, Abdel-Naim AB. The chemomodulatory effects of resveratrol and didox on herceptin cytotoxicity in breast cancer cell lines. Sci Rep. 2015 Jul 9;5:12054. doi: 10.1038/srep12054. PubMed PMID: 26156237; PubMed Central PMCID: PMC4496837.
12: Matsebatlela TM, Anderson AL, Gallicchio VS, Elford H, Rice CD. 3,4-Dihydroxy-benzohydroxamic acid (Didox) suppresses pro-inflammatory profiles and oxidative stress in TLR4-activated RAW264.7 murine macrophages. Chem Biol Interact. 2015 May 25;233:95-105. doi: 10.1016/j.cbi.2015.03.027. Epub 2015 Apr 2. PubMed PMID: 25843059; PubMed Central PMCID: PMC4408267.
13: Holstein SA, Bigelow JC, Olson RD, Vestal RE, Walsh GM, Hohl RJ. Phase I and pharmacokinetic study of the novel anthracycline derivative 5-imino-13-deoxydoxorubicin (GPX-150) in patients with advanced solid tumors. Invest New Drugs. 2015 Jun;33(3):594-602. doi: 10.1007/s10637-015-0220-z. Epub 2015 Feb 21. PubMed PMID: 25698442.
14: Cook GJ, Caudell DL, Elford HL, Pardee TS. The efficacy of the ribonucleotide reductase inhibitor Didox in preclinical models of AML. PLoS One. 2014 Nov 17;9(11):e112619. doi: 10.1371/journal.pone.0112619. eCollection 2014. PubMed PMID: 25402485; PubMed Central PMCID: PMC4234372.
15: Shah KN, Mehta KR, Peterson D, Evangelista M, Livesey JC, Faridi JS. AKT-induced tamoxifen resistance is overturned by RRM2 inhibition. Mol Cancer Res. 2014 Mar;12(3):394-407. doi: 10.1158/1541-7786.MCR-13-0219. Epub 2013 Dec 20. PubMed PMID: 24362250.
16: Al-Abd AM, Al-Abbasi FA, Asaad GF, Abdel-Naim AB. Didox potentiates the cytotoxic profile of doxorubicin and protects from its cardiotoxicity. Eur J Pharmacol. 2013 Oct 15;718(1-3):361-9. doi: 10.1016/j.ejphar.2013.08.009. Epub 2013 Sep 7. PubMed PMID: 24021537.
17: Bhave S, Elford H, McVoy MA. Ribonucleotide reductase inhibitors hydroxyurea, didox, and trimidox inhibit human cytomegalovirus replication in vitro and synergize with ganciclovir. Antiviral Res. 2013 Oct;100(1):151-8. doi: 10.1016/j.antiviral.2013.07.016. Epub 2013 Aug 6. PubMed PMID: 23933116; PubMed Central PMCID: PMC3843955.
18: Go V, Tang-Feldman YJ, Lochhead SR, Lochhead GR, Yu CQ, Elford HL, Inayat MS, Oakley OR, Pomeroy C. Paradoxical response to prophylactic Didox (N-3, 4 trihydroxybenzamide) treatment in murine cytomegalovirus-infected mice. Antivir Ther. 2011;16(8):1277-86. doi: 10.3851/IMP1893. PubMed PMID: 22155909.
19: Inayat MS, El-Amouri IS, Bani-Ahmad M, Elford HL, Gallicchio VS, Oakley OR. Inhibition of allogeneic inflammatory responses by the Ribonucleotide Reductase Inhibitors, Didox and Trimidox. J Inflamm (Lond). 2010 Aug 18;7:43. doi: 10.1186/1476-9255-7-43. PubMed PMID: 20718971; PubMed Central PMCID: PMC2933664.
20: Gallaugher LD, Henry JC, Kearns PN, Elford HL, Bergdall VK, Cardounel AJ. Ribonucleotide reductase inhibitors reduce atherosclerosis in a double-injury rabbit model. Comp Med. 2009 Dec;59(6):567-72. PubMed PMID: 20034432; PubMed Central PMCID: PMC2798842.
PubChem Compound 3045
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator